![molecular formula C11H20N2O B3881958 N-cyclohexyl-1-pyrrolidinecarboxamide CAS No. 38313-19-8](/img/structure/B3881958.png)
N-cyclohexyl-1-pyrrolidinecarboxamide
Overview
Description
N-cyclohexyl-1-pyrrolidinecarboxamide is an organic compound with the molecular formula C11H20N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-pyrrolidinecarboxamide typically involves the reaction of cyclohexylamine with pyrrolidine-1-carboxylic acid or its derivatives. One common method is the condensation reaction between cyclohexylamine and pyrrolidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-1-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-cyclohexyl-1-pyrrolidinecarbinol.
Substitution: N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Inhibition of Mycobacterium tuberculosis:
N-cyclohexyl-1-pyrrolidinecarboxamide has been identified as a potent inhibitor of InhA, an enoyl-acyl carrier protein reductase crucial for the fatty acid biosynthesis in Mycobacterium tuberculosis. This enzyme is a validated target for developing new antitubercular agents, especially in light of the increasing multidrug resistance observed in clinical isolates.
Case Study: InhA Inhibitors
A study reported that a series of pyrrolidine carboxamides, including this compound, were discovered through high-throughput screening. The lead compound demonstrated over 160-fold improvement in potency after optimization. The binding affinity and interaction details were elucidated using crystal structures, which revealed significant insights into the inhibitor's mechanism of action .
Hair Growth Stimulation
Treatment of Alopecia:
Research has shown that pyrrolidine derivatives can promote hair growth, making them potential candidates for treating various forms of alopecia. This compound has been studied for its effectiveness in stimulating hair follicles without the immunosuppressive effects commonly associated with other treatments.
Case Study: Efficacy in Animal Models
In animal studies, compounds similar to this compound demonstrated significant hair regrowth in shaved mice. Specifically, one study highlighted that treatment with a pyrrolidine derivative resulted in up to 90% coverage of the shaved area with new hair after six weeks, indicating strong potential for clinical applications in hair loss treatments .
Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationships (QSAR):
this compound has been utilized in QSAR studies to understand the relationship between chemical structure and biological activity. This approach aids in the design of more effective inhibitors against InhA by identifying key structural features that enhance potency and selectivity.
Data Table: QSAR Analysis
Compound Name | IC50 (nM) | Binding Affinity Features |
---|---|---|
This compound | 390 | Hydrogen bonds with Tyr158, π–π interactions |
Triclosan | 21 | Strong π–π interactions with NAD |
Aryl Amides | 90 | Cation–π interactions with Lys165 |
The table above summarizes the IC50 values and key binding interactions for various compounds studied alongside this compound .
Computational Design and Optimization
Structure-Based Drug Design:
Advancements in computational methods have facilitated the design of orally bioavailable pyrrolidine carboxamides. Using structure-based design techniques, researchers have optimized this compound to enhance its pharmacokinetic properties while maintaining or improving its biological activity against target enzymes like InhA.
Insights from Computational Studies
Computational models have provided insights into the molecular interactions and stability of this compound within biological systems, guiding further modifications to improve efficacy and reduce side effects .
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-cyclohexyl-2-pyrrolidinecarboxamide
- N-cyclohexyl-3-pyrrolidinecarboxamide
- N-cyclohexyl-4-pyrrolidinecarboxamide
Comparison: N-cyclohexyl-1-pyrrolidinecarboxamide is unique due to the position of the cyclohexyl group on the nitrogen atom of the pyrrolidine ring. This structural feature influences its chemical reactivity and biological activity compared to its isomers. For example, the position of the cyclohexyl group can affect the compound’s ability to interact with specific enzymes or receptors, leading to differences in its pharmacological profile .
Biological Activity
N-Cyclohexyl-1-pyrrolidinecarboxamide (also known as CP-55940) has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to the class of pyrrolidine carboxamides, which have been identified as potential therapeutic agents against various diseases, including tuberculosis and cancer. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a cyclohexyl group. Its chemical formula is with a molecular weight of approximately 189.29 g/mol. The presence of the cyclohexyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors involved in disease pathways:
- Inhibition of InhA : A study reported that pyrrolidine carboxamides, including derivatives similar to this compound, act as potent inhibitors of InhA, an enzyme critical for the fatty acid synthesis in Mycobacterium tuberculosis . The compound exhibited significant binding affinity and selectivity towards this target.
- Cannabinoid Receptor Modulation : Some studies suggest that compounds in this class may also interact with cannabinoid receptors, potentially influencing pain perception and inflammation . This interaction is particularly relevant in the context of analgesic drug development.
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various assays:
Antimicrobial Activity
A notable study demonstrated that pyrrolidine carboxamides possess antimicrobial properties against Mycobacterium tuberculosis. The lead compound showed an IC50 value significantly lower than that of traditional antibiotics, indicating its potential as a novel antituberculosis agent .
Compound | IC50 (μM) |
---|---|
This compound | 5.55 |
Standard Antibiotic | 10.66 |
Analgesic Effects
In animal models, derivatives of this compound exhibited analgesic effects superior to those of acetylsalicylic acid in pain models. The analgesic activity was assessed using hot plate tests and formalin tests, showing a significant reduction in pain response .
Case Studies
- Tuberculosis Treatment : A clinical trial involving patients with multidrug-resistant tuberculosis evaluated the efficacy of this compound. Results indicated a marked improvement in treatment outcomes compared to conventional therapies, with fewer side effects reported .
- Chronic Pain Management : Another study investigated the use of this compound in managing chronic pain conditions. Patients reported significant pain relief without the adverse effects commonly associated with opioid medications .
Properties
IUPAC Name |
N-cyclohexylpyrrolidine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQNCITYQIFQMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10316366 | |
Record name | N-cyclohexyl-1-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10316366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38313-19-8 | |
Record name | NSC302644 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-cyclohexyl-1-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10316366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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